Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a triazine ring substituted with cyano and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with cyanogen bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and ester groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: It participates in inverse electron demand Diels-Alder reactions, forming highly functionalized heterocycles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, tetrahydrofuran (THF), dioxane
Major Products Formed
Substitution Products: Depending on the substituents introduced.
Cycloaddition Products: Various heterocyclic compounds.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate involves its interaction with nucleophiles and electrophiles. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzymatic activity or disruption of cellular processes. The cyano group is particularly reactive, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,2,3-triazine-4,6-dicarboxylate
- Cyanuric chloride
- 2,4,6-Tricyano-1,3,5-triazine
Uniqueness
Diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other triazines, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
CAS No. |
74476-39-4 |
---|---|
Molecular Formula |
C10H10N4O4 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
diethyl 3-cyano-1,2,4-triazine-5,6-dicarboxylate |
InChI |
InChI=1S/C10H10N4O4/c1-3-17-9(15)7-8(10(16)18-4-2)14-13-6(5-11)12-7/h3-4H2,1-2H3 |
InChI Key |
AHNUOBYMVGSVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=NC(=N1)C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.